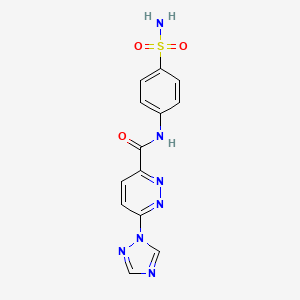![molecular formula C14H15NO B3010418 2-{[(3-Methylphenyl)amino]methyl}phenol CAS No. 17106-95-5](/img/structure/B3010418.png)
2-{[(3-Methylphenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[(3-Methylphenyl)amino]methyl}phenol" is a type of Schiff base, which is a class of organic compounds typically characterized by the presence of an azomethine group (-C=N-) linking an aromatic ring to a substituent. These compounds are known for their diverse applications in various fields, including their use as ligands in coordination chemistry and their antimicrobial properties .
Synthesis Analysis
Schiff bases like "this compound" are generally synthesized through a condensation reaction between an amine and an aldehyde or ketone. In the case of similar compounds, the synthesis involves the reaction of a substituted phenol with an aldehyde under controlled conditions to form the azomethine linkage . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and desired selectivity.
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by spectroscopic methods such as FT-IR, UV–Vis, and NMR spectroscopy, as well as X-ray crystallography. These techniques provide information about the functional groups, molecular geometry, and electronic structure of the compound. For instance, X-ray crystallography has revealed that Schiff bases can exhibit different tautomeric forms, such as enol-imine and keto-amine, which coexist in the crystal lattice . The planarity of the molecule and the presence of intramolecular hydrogen bonding are also common structural features .
Chemical Reactions Analysis
Schiff bases can participate in various chemical reactions, including coordination with metal ions to form complexes. These reactions are influenced by the electronic properties of the Schiff base, such as the electron-donating or withdrawing nature of the substituents on the aromatic ring. The coordination behavior of Schiff bases with metals like Cu(II), Zn(II), and Cd(II) has been studied, revealing that they can form stable mono- and dinuclear complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases are determined by their molecular structure. They often exhibit good solubility in organic solvents and stability against thermal decomposition . The electronic structure, as analyzed by computational methods like density functional theory (DFT), provides insights into the reactivity of the compound, including parameters like hardness, chemical potential, and electrophilicity . These properties are crucial for understanding the behavior of Schiff bases in various environments and their potential applications in fields such as corrosion inhibition .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Boughoues et al. (2020) explored the use of amine derivative compounds, including 2-{[(3-Methylphenyl)amino]methyl}phenol, as corrosion inhibitors for mild steel in hydrochloric acid (HCl) medium. These compounds showed significant inhibition efficiency, demonstrating their potential as protective agents in industrial applications (Boughoues et al., 2020).
Cross-Coupling in Organic Synthesis
Wan et al. (2013) reported the use of phenolic derivatives, related to this compound, in cross-coupling reactions. These reactions are crucial for constructing complex organic molecules, highlighting the importance of these compounds in synthetic organic chemistry (Wan et al., 2013).
Synthesis of Metal Complexes
Mukhopadhyay et al. (2009) investigated the synthesis of metal complexes using aminoiminophenol compounds. These complexes have potential applications in catalysis and material science (Mukhopadhyay et al., 2009).
Biological Evaluation and DNA Interaction Studies
Rafique et al. (2022) conducted a study on 4-aminophenol derivatives, similar to this compound, examining their antimicrobial and antidiabetic activities. They also explored the interactions of these compounds with human DNA, suggesting potential applications in medicinal chemistry (Rafique et al., 2022).
Catalytic and Redox Properties
Lambert et al. (1997) synthesized new asymmetrical ligands with phenolate groups, resembling this compound, to mimic the binding of terminal tyrosinate in purple acid phosphatases. These studies are crucial for understanding enzyme mechanisms and designing biomimetic catalysts (Lambert et al., 1997).
Safety and Hazards
The safety data sheet for a related compound, Phenol, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2-[(3-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14(12)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAMMAUECPRAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17106-95-5 |
Source


|
| Record name | ALPHA-(META-TOLUIDINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B3010344.png)
![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B3010347.png)
![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)
![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)


